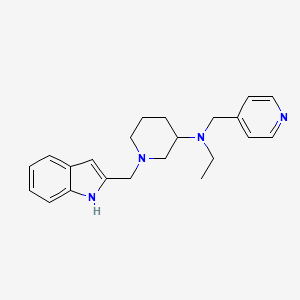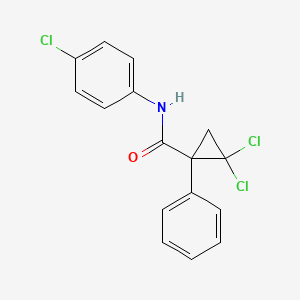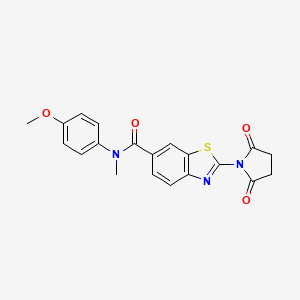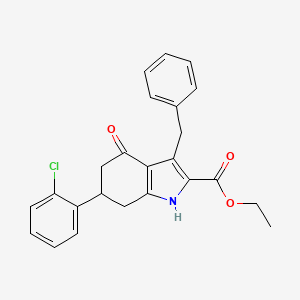
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, commonly known as EPPTB, is a chemical compound that has gained significant attention in scientific research. It is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism. The inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
作用機序
EPPTB selectively inhibits N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, EPPTB enhances insulin signaling, leading to increased glucose uptake and improved glucose metabolism. EPPTB has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces food intake and body weight in obese mice. EPPTB has been shown to increase glucose uptake in muscle and adipose tissue, and to reduce hepatic glucose production. In addition, EPPTB has been shown to have anti-inflammatory and anti-cancer properties, which may be mediated by its inhibition of protein tyrosine phosphatases.
実験室実験の利点と制限
EPPTB is a selective inhibitor of N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, which makes it a valuable tool for studying the role of N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine in insulin signaling and glucose metabolism. However, EPPTB has limitations in terms of its selectivity and potency. It has been shown to inhibit other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may complicate the interpretation of experimental results. In addition, EPPTB has relatively low potency, which may require high concentrations for effective inhibition.
将来の方向性
EPPTB has potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further studies are needed to determine its safety and efficacy in humans. In addition, EPPTB may have applications in the treatment of other diseases, such as cancer and inflammatory disorders. Future research should focus on improving the selectivity and potency of EPPTB, as well as identifying other potential targets for inhibition.
合成法
EPPTB can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the synthesis of 2-(pyridin-4-ylmethyl)piperidine, which is then reacted with indole-2-carboxaldehyde to form 1-(1H-indol-2-ylmethyl)-2-(pyridin-4-ylmethyl)piperidine. This compound is then reacted with N-ethyl-3-aminopropyl chloride to form N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, which is EPPTB.
科学的研究の応用
EPPTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. EPPTB has also been studied for its potential role in regulating food intake and body weight. In addition, EPPTB has been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(pyridin-4-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-2-26(15-18-9-11-23-12-10-18)21-7-5-13-25(17-21)16-20-14-19-6-3-4-8-22(19)24-20/h3-4,6,8-12,14,21,24H,2,5,7,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJHJBSJFAGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)

![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)

hydrazone](/img/structure/B6081076.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6081085.png)
![N-(3,4-dimethylphenyl)-1-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6081089.png)


![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![2-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6081109.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6081115.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6081120.png)
![3-[5-(4-ethylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6081128.png)